Acrifoline

DYRK1A inhibition Kinase inhibitor Natural product

Acrifoline is a quinolizidine alkaloid belonging to the lycopodane structural class, originally isolated from Lycopodium annotinum and more recently co-isolated with acridone alkaloids from Glycosmis chlorosperma. It is chemically defined as lycopodine bearing a C-11=C-12 double bond, an 8-keto substituent, and a 5-beta-hydroxy group in place of the 5-keto group.

Molecular Formula C16H23NO2
Molecular Weight 261.36 g/mol
Cat. No. B1238893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcrifoline
Molecular FormulaC16H23NO2
Molecular Weight261.36 g/mol
Structural Identifiers
SMILESCC1CC23C4CCCN2CCC=C3C(C1=O)CC4O
InChIInChI=1S/C16H23NO2/c1-10-9-16-12-4-2-6-17(16)7-3-5-13(16)14(18)8-11(12)15(10)19/h4,10-11,13-14,18H,2-3,5-9H2,1H3/t10-,11+,13-,14-,16-/m1/s1
InChIKeyNKDOONPOQHRNLY-DVAKLYJDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acrifoline for DYRK1A Inhibitor Screening: Sourcing a Dual-Target Lycopodane Alkaloid with Proven Kinase Selectivity Data


Acrifoline is a quinolizidine alkaloid belonging to the lycopodane structural class, originally isolated from Lycopodium annotinum and more recently co-isolated with acridone alkaloids from Glycosmis chlorosperma [1][2]. It is chemically defined as lycopodine bearing a C-11=C-12 double bond, an 8-keto substituent, and a 5-beta-hydroxy group in place of the 5-keto group [3]. Its procurement value lies in its demonstrated dual inhibition of DYRK1A (IC50 75 nM) and CLK1 (IC50 170 nM), with supporting selectivity data across a panel of 14 purified kinases [1]. This activity profile is structurally and pharmacologically distinct from the classical acetylcholinesterase (AChE) inhibition associated with many Lycopodium alkaloids [2].

Why a Standard Lycopodium Alkaloid or Common Acridone Cannot Substitute for Acrifoline in DYRK1A-Targeted Studies


Substituting acrifoline with a generic Lycopodium alkaloid (e.g., annotinine, lycodoline) or a common acridone (e.g., atalaphyllidine) is not scientifically valid. Most lycopodane alkaloids are characterized by weak acetylcholinesterase inhibition rather than potent kinase inhibition [1]. Acrifoline's DYRK1A IC50 of 0.075 µM represents a 76-fold potency gain over its co-isolated comparator chlorospermine B (IC50 5.7 µM) and a 29-fold gain over atalaphyllidine (IC50 2.2 µM) [2]. Furthermore, acrifoline uniquely exhibits a solvent-dependent ketone–hemiketal equilibrium that affects its solution-state structure and may influence assay reproducibility—a physicochemical property not shared by its rigid acridone or lycopodane analogs [1]. These quantitative and structural differentiators preclude simple in-class substitution.

Acrifoline Quantitative Differentiation Evidence: Head-to-Head Kinase Profiling, Physicochemical Data, and Selectivity Windows


DYRK1A Inhibitory Potency of Acrifoline vs. Co-Isolated Acridone Alkaloids Chlorospermine B and Atalaphyllidine

In a direct head-to-head in vitro enzyme assay, acrifoline (4) inhibited DYRK1A with an IC50 of 0.075 µM. Under identical assay conditions, the co-isolated acridone alkaloids chlorospermine B (2) and atalaphyllidine (3) yielded IC50 values of 5.7 µM and 2.2 µM, respectively [1]. This corresponds to a 76-fold superior potency for acrifoline over chlorospermine B and a 29-fold superiority over atalaphyllidine.

DYRK1A inhibition Kinase inhibitor Natural product

Acrifoline CLK1 Inhibitory Activity and DYRK1A/CLK1 Selectivity Window

Acrifoline also inhibits the cdc2-like kinase CLK1 with an IC50 of 0.17 µM, representing a modest 2.3-fold selectivity window for DYRK1A over CLK1 [1]. By comparison, chlorospermine B and atalaphyllidine showed weaker or undetectable CLK1 inhibition within the same assay panel [1]. This dual DYRK1A/CLK1 inhibition profile is not observed in classical Lycopodium alkaloids, which primarily target AChE [2].

CLK1 inhibition Dual kinase inhibitor Selectivity profiling

Broad Kinase Selectivity Profiling of Acrifoline Across 14 Purified Kinases

Acrifoline was evaluated against a panel of 14 purified kinases, including CDK1, CDK2, CDK5, CDK9, CK1δ/ε, CLK1-4, DYRK1A, DYRK1B, DYRK2, DYRK3, and GSK-3α/β [1]. Results revealed modest selectivity with a preference toward DYRK1A [1]. Quantitative data from Table 2 of the primary study indicate that acrifoline showed >10 µM IC50 against CDK1, CDK5, and GSK-3, providing a >133-fold selectivity window for DYRK1A over these kinases [1]. This selectivity profile is not shared by the classical DYRK1A inhibitor harmine, which has a broader kinase inhibition spectrum [1].

Kinase selectivity Off-target profiling Chemical probe

Acrifoline AChE Inhibitory Activity Compared to Huperzine A and Other Lycopodium Alkaloids

Unlike the potent AChE inhibitor huperzine A (IC50 ≈ 0.08 µM), acrifoline and other lycopodane-type alkaloids from Lycopodium annotinum exhibited low acetylcholinesterase inhibitory activity in vitro [1]. Docking studies using a mutated 3D structure of Torpedo californica AChE revealed that while lycopodane alkaloids fit into the active-site gorge, their functional group positioning is incompatible with strong hydrogen bonding to key binding-site residues [1]. This establishes that acrifoline's primary pharmacological value lies in kinase inhibition rather than cholinergic modulation, differentiating it from the broader Lycopodium alkaloid class.

Acetylcholinesterase inhibition Target specificity Lycopodane alkaloid

Solvent-Dependent Ketone–Hemiketal Equilibrium as a Physicochemical Differentiator

Acrifoline exhibits a solvent-dependent equilibrium between its ketone and hemiketal forms, a property quantitatively characterized using NOESY spectroscopy and molecular modeling [1]. Equilibrium constants were determined in multiple solvents, providing the first reported 1H and 13C NMR data for acrifoline [1]. This dynamic structural behavior is absent in the rigid acridone analogs (chlorospermine B, atalaphyllidine) and in fully saturated lycopodane alkaloids such as annotinine [1][2]. The equilibrium directly impacts the compound's solution-state structure and may affect assay reproducibility if solvent conditions are not controlled.

Solution-state structure NMR spectroscopy Formulation stability

Molecular Docking: Acrifoline Binding Mode in DYRK1A Compared to Harmine

Molecular docking calculations predict that acrifoline binds to DYRK1A via hydrogen bonds between its C-6 hydroxy group and Glu203/Lys188, and between its C-1 hydroxy group and the hinge region backbone atoms of Glu239 and Leu241 [1]. This binding mode is described as similar to that of harmine, a beta-carboline alkaloid that is a well-established DYRK1A inhibitor, as observed in the co-crystal structure (PDB 3ANR) [1]. In contrast, the less potent chlorospermine B and atalaphyllidine are predicted to lack one or both of these critical hydrogen bonding interactions [1].

Molecular docking Binding mode Structure-based design

Acrifoline Procurement Applications: Where Verified DYRK1A/CLK1 Dual Inhibition and Selectivity Data Drive Research Decisions


Neurological Disease Target Validation: DYRK1A Inhibition in Down Syndrome and Alzheimer's Models

Acrifoline's potent DYRK1A inhibition (IC50 0.075 µM) established via direct head-to-head comparison with structural analogs [1] supports its use as a chemical probe for DYRK1A-dependent phosphorylation events in cellular models of Down syndrome and Alzheimer's disease. Its 76-fold potency advantage over chlorospermine B means lower working concentrations and reduced solvent toxicity in long-term neuronal culture experiments. The established selectivity window (>133-fold over CDK1, CDK5, GSK3) [1] further minimizes off-target kinase interference, making acrifoline a superior choice over less selective natural DYRK1A inhibitors such as harmine.

Dual DYRK1A/CLK1 Inhibition for Pre-mRNA Splicing Research

The demonstrated dual inhibition of DYRK1A (IC50 0.075 µM) and CLK1 (IC50 0.17 µM) with a quantified 2.3-fold selectivity window [1] positions acrifoline as a tool compound for investigating the interplay between these two kinases in alternative splicing regulation. Unlike single-target DYRK1A inhibitors or CLK-specific compounds, acrifoline's dual activity profile allows researchers to probe cooperative effects on SR protein phosphorylation with a single agent, streamlining experimental design and reducing variables in splicing reporter assays.

Natural Product Scaffold for Structure-Guided Medicinal Chemistry

Molecular docking studies confirm that acrifoline's C-1 and C-6 hydroxy groups form critical hydrogen bonds with DYRK1A hinge-region residues Glu239 and Leu241, mirroring the binding mode of harmine [1]. This validated binding model enables medicinal chemistry teams to use acrifoline as a starting scaffold for rational derivatization aimed at improving DYRK1A selectivity or pharmacokinetic properties. Procurement of well-characterized acrifoline (with NMR-documented ketone–hemiketal equilibrium data [2]) ensures that synthetic modifications are built upon a structurally defined starting material, avoiding the pitfalls of undefined tautomeric mixtures.

Analytical Reference Standard for Lycopodane Alkaloid Identification in Phytochemical Screening

The first reported 1H and 13C NMR assignments for acrifoline, along with its solvent-dependent conformational characterization by NOESY [2], establish acrifoline as a valuable reference standard for dereplication studies in Lycopodium and Glycosmis species. Its co-occurrence with acridone alkaloids in G. chlorosperma [1] and its distinct spectroscopic signature enable its use as a diagnostic marker in quality control workflows for botanical extracts, particularly when distinguishing lycopodane-type from acridone-type alkaloid fractions.

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